2-[(2-Aminoethyl)sulfanyl]-6-(3-methoxyphenyl)-3,4-dihydropyrimidin-4-one dihydrochloride
Description
2-[(2-Aminoethyl)sulfanyl]-6-(3-methoxyphenyl)-3,4-dihydropyrimidin-4-one dihydrochloride is a dihydropyrimidinone (DHPM) derivative characterized by a 3-methoxyphenyl group at position 6 and a 2-aminoethylsulfanyl substituent at position 2. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications. DHPM derivatives are known for diverse biological activities, including antimicrobial, antiviral, and calcium channel modulation, though specific data for this compound remains under investigation.
Properties
Molecular Formula |
C13H17Cl2N3O2S |
|---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
2-(2-aminoethylsulfanyl)-4-(3-methoxyphenyl)-1H-pyrimidin-6-one;dihydrochloride |
InChI |
InChI=1S/C13H15N3O2S.2ClH/c1-18-10-4-2-3-9(7-10)11-8-12(17)16-13(15-11)19-6-5-14;;/h2-4,7-8H,5-6,14H2,1H3,(H,15,16,17);2*1H |
InChI Key |
KNRJQCPQAURBJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=O)NC(=N2)SCCN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Aminoethyl)sulfanyl]-6-(3-methoxyphenyl)-3,4-dihydropyrimidin-4-one dihydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the dihydropyrimidinone core through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The resulting dihydropyrimidinone is then functionalized with the aminoethyl and methoxyphenyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Catalytic Influence on Reaction Efficiency
Comparative studies using granite versus quartz catalysts reveal significant differences in yield and byproduct formation:
| Catalyst | Yield (%) | Byproduct Observed | Reaction Time (h) |
|---|---|---|---|
| Granite | 64–71 | None | 2–3.5 |
| Quartz | 60–68 | Triazinone derivatives | 3–4 |
Quartz promotes partial cyclization of urea intermediates into triazinones, necessitating purification steps . Granite offers superior selectivity for the dihydropyrimidinone core.
a) Aminoethyl Sulfanyl Group
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form sulfonium salts.
-
Oxidation : Susceptible to peroxide-mediated oxidation, yielding sulfoxide or sulfone derivatives.
-
Coordination Chemistry : Binds transition metals (e.g., Cu²⁺, Fe³⁺) via the sulfur and amine groups, forming stable complexes .
b) 3-Methoxyphenyl Substituent
-
Demethylation : Treating with BBr₃ removes the methoxy group, yielding a phenolic derivative.
-
Electrophilic Substitution : Undergoes nitration or sulfonation at the para position relative to the methoxy group.
c) Dihydropyrimidinone Core
-
Ring Oxidation : Reacts with KMnO₄ to form pyrimidinone derivatives.
-
Hydrolysis : Acidic conditions cleave the ring, generating β-ketoamide intermediates .
Thione Derivative Formation
Replacing urea with thiourea in the Biginelli reaction produces 3,4-dihydropyrimidin-2(1H)-thione analogs. Key conditions include:
-
Catalyst : Granite (yields 60–65%)
-
Reactivity : Thione derivatives exhibit enhanced nucleophilic sulfur for further functionalization (e.g., S-alkylation) .
Comparative Reactivity with Analogues
The aminoethyl sulfanyl group distinguishes this compound from structurally similar dihydropyrimidinones:
Stability Under Physiological Conditions
-
pH Sensitivity : Degrades rapidly in alkaline conditions (pH > 9) via ring-opening.
-
Thermal Stability : Stable up to 150°C; decomposition observed at higher temperatures.
Scientific Research Applications
2-[(2-Aminoethyl)sulfanyl]-6-(3-methoxyphenyl)-3,4-dihydropyrimidin-4-one dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-Aminoethyl)sulfanyl]-6-(3-methoxyphenyl)-3,4-dihydropyrimidin-4-one dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The aminoethyl and methoxyphenyl groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to specific biological effects. The dihydropyrimidinone core may also play a role in the compound’s activity by stabilizing its interactions with the target molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The compound’s unique features include:
- 3-Methoxyphenyl group : Introduces aromatic bulk and electron-donating effects, influencing lipophilicity and receptor interactions.
- 2-Aminoethylsulfanyl chain: Provides hydrogen-bonding capability and flexibility compared to shorter alkyl or aminomethyl substituents.
- Dihydrochloride salt : Improves aqueous solubility relative to the free base form.
Table 1: Structural Comparison with Analogs
Physicochemical Properties
- Solubility: The dihydrochloride salt of the target compound likely exhibits superior water solubility compared to non-salt analogs like traditional Biginelli products . However, the 3-methoxyphenyl group may reduce solubility relative to simpler alkyl-substituted DHPMs (e.g., 6-methyl analog in ).
Pharmacological and Industrial Relevance
- The salt form may improve pharmacokinetics.
- 6-Methyl-DHPM : Simpler structure limits versatility but offers a scaffold for further derivatization.
- Industrial Scalability : Ionic liquid and FeCl₃ methods are greener and scalable for bulk DHPM synthesis, whereas the target compound’s multi-step synthesis poses challenges for large-scale production.
Biological Activity
The compound 2-[(2-Aminoethyl)sulfanyl]-6-(3-methoxyphenyl)-3,4-dihydropyrimidin-4-one dihydrochloride is a derivative of dihydropyrimidinones, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of this compound, emphasizing its potential therapeutic applications and mechanisms of action.
Chemical Structure
The structural formula of the compound can be represented as follows:
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including anti-cancer , anti-inflammatory , and antimicrobial properties. The specific biological activities of this compound have been explored through various in vitro studies.
Anti-Cancer Activity
Several studies have investigated the cytotoxic effects of this compound against various cancer cell lines. For instance, a study involving derivatives of bis(2-aminoethyl)amine demonstrated that compounds with similar moieties showed significant antiproliferative effects against human cancer cell lines such as A549 (lung carcinoma) and CaCo-2 (colorectal adenocarcinoma) .
Table 1: Cytotoxicity Results
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-Aminoethyl derivative | A549 | 15.74 ± 1.7 | Induction of apoptosis |
| 2-Aminoethyl derivative | CaCo-2 | 13.95 ± 2.5 | Inhibition of cell proliferation |
| Control | HaCaT | N/A | Baseline for comparison |
The compound's mechanism involves inducing both early and late apoptosis, significantly increasing the percentage of apoptotic cells compared to control groups .
Anti-Inflammatory Activity
The anti-inflammatory potential was assessed through interleukin assays, where the compound demonstrated a notable reduction in interleukin-6 levels in treated cells. This suggests its role in modulating inflammatory responses, which is crucial for conditions such as rheumatoid arthritis and other inflammatory diseases .
Case Studies
- Case Study on Apoptosis Induction : A study highlighted that treatment with the compound led to a significant increase in early apoptosis in A549 cells, with percentages rising from a baseline of 7.3% to as high as 42.7% after treatment .
- Cytotoxicity Assessment : In another investigation focusing on various derivatives, it was found that the compound exhibited moderate cytotoxicity across several cancer cell lines, establishing its potential as an anticancer agent .
Q & A
Q. What are the optimal synthetic routes for 2-[(2-Aminoethyl)sulfanyl]-6-(3-methoxyphenyl)-3,4-dihydropyrimidin-4-one dihydrochloride, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves multi-step protocols, including nucleophilic substitution and cyclization under controlled pH and temperature. For example, analogous dihydropyrimidinone derivatives are synthesized via coupling reactions using bromoethoxy intermediates (similar to Reference Example 109 in ). Key parameters:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst optimization : Use of HCl or TFA for acid-catalyzed cyclization (see for similar protocols).
- Purification : Reverse-phase HPLC or recrystallization in ethanol/water mixtures improves purity (>95% by LC-MS).
Q. How should researchers characterize the compound’s structural integrity and confirm the dihydrochloride salt formation?
Methodological Answer:
- X-ray crystallography : Resolve crystal structure to confirm substituent positions (e.g., used X-ray for analogous dihydropyrimidines ).
- NMR spectroscopy : Key signals:
- ¹H NMR: Methoxyphenyl protons at δ 3.8–4.0 ppm; thioether protons (S-CH2) at δ 2.7–3.1 ppm.
- ¹³C NMR: Carbonyl (C=O) at ~170 ppm.
- Elemental analysis : Confirm Cl⁻ content (~12.5% for dihydrochloride).
Advanced Tip : Use differential scanning calorimetry (DSC) to detect salt dissociation temperatures (e.g., sharp endotherm at ~220°C).
Q. What stability studies are critical for ensuring compound reliability in biological assays?
Methodological Answer:
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer: Contradictions often arise from assay variability (e.g., cell line selection, incubation time). Mitigation strategies:
- Orthogonal assays : Compare results from enzymatic inhibition (e.g., kinase assays) vs. cell-based viability (MTT assays) ( ).
- Pharmacokinetic profiling : Assess plasma protein binding and metabolic stability (e.g., liver microsome assays) to distinguish intrinsic activity from bioavailability limitations.
Case Study : A 2022 study () found conflicting IC50 values (10 µM vs. 25 µM) for a dihydropyrimidinone analog; discrepancies were traced to differences in ATP concentrations in kinase assays .
Q. What experimental designs are optimal for studying the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify downstream targets (see for environmental impact frameworks adaptable to mechanistic studies ).
- Knockout models : Use CRISPR-Cas9 to silence candidate pathways (e.g., MAPK/ERK) and validate compound specificity.
Q. Example Workflow :
Hypothesis-driven : Target a pathway (e.g., NF-κB) based on structural analogs ( ).
Unbiased screening : Phenotypic screening in 3D organoid models.
Q. How should environmental fate and ecotoxicological risks be assessed during preclinical development?
Methodological Answer:
Q. What statistical frameworks are recommended for analyzing dose-response contradictions in in vivo studies?
Methodological Answer:
- Nonlinear mixed-effects modeling (NLME) : Accounts for inter-individual variability in pharmacokinetics (e.g., ’s split-plot design adapted for dose-time interactions ).
- Bayesian hierarchical models : Integrate prior data (e.g., in vitro IC50) to refine in vivo EC50 estimates.
Example : A 2021 study () used randomized block designs with time as a split-split plot variable to resolve seasonal variability in pharmacological responses .
Q. How can researchers validate the compound’s target engagement in dynamic biological systems?
Methodological Answer:
- Cellular thermal shift assays (CETSA) : Confirm target binding by measuring protein thermal stability shifts post-treatment.
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (ka/kd) for the compound and its putative target (e.g., ’s PubChem data for analogous compounds ).
Advanced Tip : Combine with cryo-EM to visualize compound-target interactions at near-atomic resolution.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
